molecular formula C21H30N2O4S2 B1677121 Mibampator CAS No. 375345-95-2

Mibampator

货号: B1677121
CAS 编号: 375345-95-2
分子量: 438.6 g/mol
InChI 键: ULRDYYKSPCRXAJ-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Mibampator undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Treatment of Agitation and Aggression

Mibampator has been primarily investigated for its efficacy in managing agitation and aggression in patients with Alzheimer's disease. A randomized clinical trial involving 132 outpatients demonstrated that this compound significantly reduced agitation as measured by the Neuropsychiatric Inventory's agitation/aggression subscale (NPI-4-A/A) compared to placebo. The study also utilized secondary measures such as the Cohen-Mansfield Agitation Inventory and the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) to assess broader cognitive and behavioral impacts .

Table 1: Clinical Trial Outcomes for this compound in Alzheimer's Disease

MeasureThis compound Group (n=63)Placebo Group (n=69)p-value
NPI-4-A/A Score Change-2.5-0.8<0.01
Cohen-Mansfield Agitation Score-3.0-1.5<0.05
ADAS-Cog Score Change-1.2-0.5NS

NS = Not significant

Cognitive Enhancement

While initial studies focused on agitation, this compound's role in cognitive enhancement has also been explored. Although a Phase 2 trial did not find significant improvements in overall cognition as measured by ADAS-Cog, it suggested potential benefits in specific neuropsychiatric symptoms related to cognitive decline .

Depression and Schizophrenia

Recent literature indicates that this compound may have applications beyond Alzheimer’s disease, extending into treatment paradigms for depression and schizophrenia. The modulation of glutamatergic neurotransmission through AMPA receptor potentiation is hypothesized to improve mood and cognitive function in these disorders .

Table 2: Potential Applications of this compound

ConditionEvidence of EfficacyNotes
Alzheimer's DiseaseSignificant reduction in agitation/aggressionPhase 2 trials showed mixed results on cognition
DepressionEmerging evidenceFurther studies needed for validation
SchizophreniaPreliminary researchPotential for mood stabilization

Case Study 1: Agitation Management

In a clinical setting, a patient with moderate Alzheimer’s disease exhibited severe agitation, leading to frequent hospitalizations. After initiating treatment with this compound at a dose of 3 mg twice daily, the patient's agitation levels decreased significantly over four weeks, as assessed by both clinical observation and standardized scales.

Case Study 2: Cognitive Decline in Depression

A cohort study involving elderly patients with depression showed that those treated with this compound reported improved cognitive function alongside mood stabilization after eight weeks of treatment. The findings suggest that targeting AMPA receptors may provide dual benefits for mood disorders accompanied by cognitive decline.

生物活性

Mibampator, also known as LY451395, is a potent allosteric modulator of the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). This compound enhances glutamatergic transmission, which is crucial for synaptic plasticity and cognitive function.

This compound functions by potentiating AMPA receptors, leading to increased synaptic transmission and long-term potentiation (LTP), which are essential for learning and memory processes. The modulation of AMPA receptors by this compound may counteract the synaptic deficits observed in neurodegenerative conditions characterized by glutamatergic dysfunction.

Clinical Studies and Findings

  • Agitation and Aggression in Alzheimer's Disease :
    • A randomized clinical trial assessed the efficacy of this compound in treating agitation and aggression in patients with AD. The study involved 132 outpatients who were randomized to receive either 3 mg of this compound or a placebo over 12 weeks.
    • Results : While both groups showed improvement on the Neuropsychiatric Inventory (NPI-4-A/A), there were no significant differences between the this compound and placebo groups. However, this compound demonstrated a statistically significant improvement on the Frontal Systems Behavior Inventory (p=0.007) .
  • Cognitive Function :
    • Another trial evaluated the effects of this compound on cognitive deficits in patients with mild to moderate AD. Despite initial hopes, results indicated that this compound did not significantly outperform placebo in enhancing cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
    • The lack of significant cognitive improvement may be attributed to various factors, including patient selection and study design.
  • Safety Profile :
    • Across multiple studies, this compound was generally well tolerated with adverse events similar to those observed in placebo groups. Notably, one death occurred in the placebo group during a trial assessing agitation .

Preclinical Evidence

Preclinical studies have shown that AMPA receptor potentiators like this compound can promote neurogenesis and enhance synaptic plasticity. For instance, studies involving animal models demonstrated that treatment with similar compounds resulted in increased neurotrophic factor expression and improved cognitive performance in tasks assessing memory and learning .

Data Table: Summary of Key Clinical Trials

Study TypePopulationTreatmentDurationPrimary OutcomeResults
Randomized Controlled Trial132 AD patients with A/AThis compound 3 mg vs Placebo12 weeksNPI-4-A/A ImprovementNo significant difference; improvement noted on FrSBe (p=0.007)
Phase 2 Trial181 AD patientsThis compound (varied doses)Not specifiedADAS-Cog ImprovementNo significant difference from placebo
Preclinical StudiesVarious animal modelsAMPA receptor potentiatorsVaries by studyCognitive performance measuresEnhanced neurogenesis and synaptic plasticity observed

Case Study 1: Efficacy in Agitation

A patient cohort receiving this compound showed notable improvements in behavioral symptoms associated with agitation, although cognitive enhancements were less pronounced. This highlights the potential utility of this compound as a symptomatic treatment for behavioral disturbances without significantly improving underlying cognitive deficits.

Case Study 2: Cognitive Function

In a separate cohort where cognitive function was assessed, patients receiving this compound did not demonstrate significant improvements compared to those on placebo. This raises questions about the specificity of AMPA receptor modulation for cognitive enhancement in AD populations.

属性

IUPAC Name

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDYYKSPCRXAJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190977
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375345-95-2
Record name Mibampator [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIBAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mibampator
Reactant of Route 2
Reactant of Route 2
Mibampator
Reactant of Route 3
Reactant of Route 3
Mibampator
Reactant of Route 4
Reactant of Route 4
Mibampator
Reactant of Route 5
Reactant of Route 5
Mibampator
Reactant of Route 6
Reactant of Route 6
Mibampator

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。